
1-(5-Bromopyrimidin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)butan-1-amine typically involves the reaction of 5-bromopyrimidine with butan-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity . The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but with a cyclobutane ring instead of a butane chain.
1-(5-Bromopyrimidin-2-yl)ethan-1-amine: This compound has a shorter ethane chain instead of a butane chain.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-7(10)8-11-4-6(9)5-12-8/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
ZKQBQNSHBBIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13250776.png)
![3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B13250783.png)
amine](/img/structure/B13250786.png)
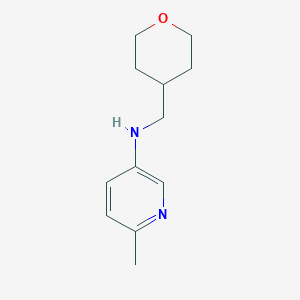
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine](/img/structure/B13250797.png)
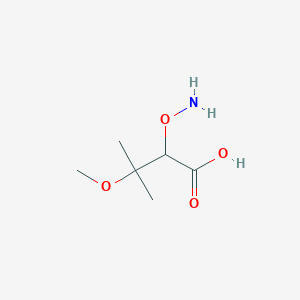
![Methyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250809.png)
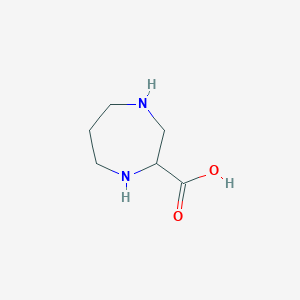
![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
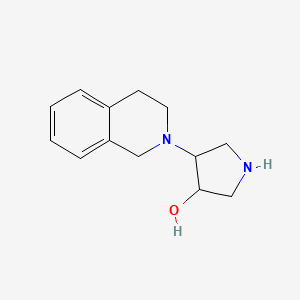

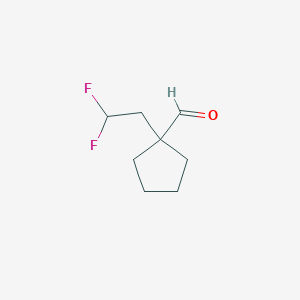
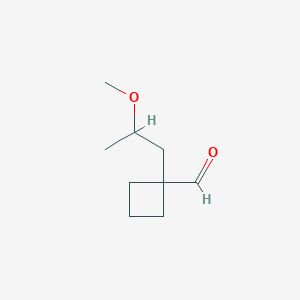
![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
